1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
The compound “1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyridine ring, which is a six-membered ring with one nitrogen atom and a carboxamide group attached to it. The molecule also contains a trifluoromethyl group and a dichlorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring might be formed through a condensation reaction, while the trifluoromethyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a planar, aromatic ring, would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group might be susceptible to hydrolysis, while the trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications
Anticonvulsant Applications
Research into anticonvulsant enaminones, compounds structurally related to the provided chemical name, highlights their potential in drug development for neurological disorders. The study by Kubicki, Bassyouni, and Codding (2000) on the crystal structures of these compounds emphasizes their unique hydrogen bonding and potential for anticonvulsant activity, underscoring the importance of molecular structure in pharmacological efficacy (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial and Antifungal Agents
The design and synthesis of novel carboxamide derivatives, such as those discussed by Bodige et al. (2020), demonstrate significant antitubercular and antibacterial activities. This research illustrates the potential of structurally related compounds in addressing resistant strains of bacteria and tuberculosis, offering insights into new therapeutic avenues (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Chandra, & Seelam, 2020).
Inhibition of Gene Expression
Palanki et al. (2000) explored the inhibitory effects of similar carboxamide derivatives on NF-kappaB and AP-1 gene expression, crucial for inflammatory and immune responses. Their findings suggest potential applications in the development of anti-inflammatory drugs, highlighting the versatility of these compounds in medical research (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000).
Material Science Applications
The synthesis and characterization of new aromatic polyamides containing similar structural units, as presented by Choi and Jung (2004), offer insights into the material science domain. These polymers, with their enhanced thermal stability and excellent solubility, could find applications in high-performance materials, showcasing the chemical's relevance beyond pharmacology (Choi & Jung, 2004).
Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified derivatives as potent and orally available inhibitors of glycine transporter 1 (GlyT1), which plays a critical role in neurological functions. Their work contributes to the understanding of GlyT1's role in central nervous system disorders and opens up potential therapeutic strategies (Yamamoto, Ohta, Abe, Kambe, Tsukiyama, Kawakita, Moriya, & Yasuhara, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O2/c21-16-6-4-12(8-17(16)22)10-27-11-13(5-7-18(27)28)19(29)26-15-3-1-2-14(9-15)20(23,24)25/h1-9,11H,10H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJDJCPKPRJBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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